Cryptosporin

Description

Historical Context of Molecular and Chemical Investigations in Cryptosporidiosis

The genus Cryptosporidium was first identified in 1907 by Ernest Edward Tyzzer. nih.govnews-medical.net For many decades, it was considered a rare and relatively harmless parasite found in vertebrates. nih.gov This perception dramatically changed in the late 1970s and early 1980s. The first case of human cryptosporidiosis was reported in 1976, and its veterinary significance was recognized in the same year. nih.govkenyon.edu The emergence of the HIV/AIDS epidemic in the 1980s brought Cryptosporidium to the forefront of public health concerns, as it was identified as a cause of severe, chronic, and potentially fatal diarrhea in immunocompromised individuals. nih.govnih.gov

This newfound clinical relevance spurred intensive research into the parasite's biology. However, progress was initially hampered by a lack of fundamental research tools, such as the ability to continuously culture the parasite in the laboratory. nih.gov The "genomic era" for Cryptosporidium research began in the late 1990s with the first sequence survey of the C. parvum genome. nih.gov This, along with subsequent cDNA sequencing, opened the door for in silico methods to identify potential drug targets and understand the parasite's basic biology. nih.gov The development of polymerase chain reaction (PCR)-based tools allowed for more sensitive detection and genotyping of Cryptosporidium from environmental and clinical samples. nih.govnih.gov

Academic Rationale for Chemical Compound Investigation in Cryptosporidium Biology

The primary driver for the investigation of chemical compounds against Cryptosporidium is the urgent need for effective treatments. nih.gov The only FDA-approved drug for cryptosporidiosis, nitazoxanide, shows limited efficacy in the most vulnerable populations, including malnourished children and immunocompromised individuals. tandfonline.comf1000research.comoup.com This therapeutic gap highlights the necessity of discovering new drugs with novel mechanisms of action.

Cryptosporidium possesses unique biological features that make it a challenging target for drug development. As an obligate intracellular parasite, it resides within host cells, which can complicate drug delivery and efficacy. tandfonline.com Furthermore, it is more closely related to humans than bacteria or viruses, increasing the risk of drug toxicity. oup.com The parasite also lacks certain metabolic pathways, such as the citrate (B86180) cycle and cytochrome-based respiration, which are common targets for antimicrobial drugs. nih.gov

These challenges necessitate innovative approaches to drug discovery, including:

Phenotypic screening: Testing large libraries of chemical compounds directly against the parasite to identify those that inhibit its growth. tandfonline.com

Target-based screening: Designing or screening for compounds that inhibit specific, essential parasite enzymes or proteins. tandfonline.comf1000research.com

Drug repurposing: Investigating existing drugs, such as those for malaria, for anti-Cryptosporidium activity. drugtargetreview.comnih.gov

The identification of compounds like Cryptosporin, which arise from natural sources, represents a significant step forward in this endeavor. frontiersin.org

Current Research Landscape and Academic Relevance of this compound-Focused Studies

Recent research has focused on identifying and characterizing novel anti-Cryptosporidium compounds from various sources. A notable discovery in this area is this compound, a secondary metabolite produced by the endophytic fungus Cryptosporiopsis cf. quercina. frontiersin.orgrjptonline.org This fungus was isolated from the inner bark of Tripterygium wilfordii, a plant with a history of use in traditional Chinese medicine. frontiersin.org

Initial studies revealed that this compound is a potent antimycotic agent. frontiersin.orgrjptonline.org Subsequent research has highlighted its potential as a specific inhibitor of Cryptosporidium parvum. The discovery of this compound and other natural products with anti-parasitic properties, such as cryptocandin (B1255768) from the same fungus, underscores the importance of exploring natural sources for new drug leads. nih.govnih.gov

The current research landscape is characterized by a multi-pronged approach to combat cryptosporidiosis. This includes the development of advanced in vitro culture systems, such as organoid models, to better study the host-parasite interaction and test new compounds. researchgate.net Furthermore, advances in molecular biology, including CRISPR/Cas9 gene-editing technology, are enabling researchers to validate drug targets within the parasite. nih.govf1000research.com The investigation of compounds like this compound is a key component of this research, offering the potential for a new class of therapeutics to address a significant unmet medical need.

Detailed Research Findings on this compound

This compound has been identified as a promising chemical entity in the search for new treatments for cryptosporidiosis. Its unique structure and potent biological activity have garnered significant scientific interest.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

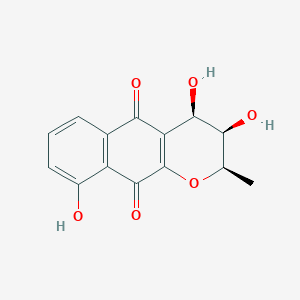

| IUPAC Name | (2R,3R,4R)-3,4,9-trihydroxy-2-methyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione | nih.gov |

| Molecular Formula | C₁₄H₁₂O₆ | nih.gov |

| Molecular Weight | 276.24 g/mol | nih.gov |

| InChIKey | PGPJQBHUTOGXTA-NIPJOMRPSA-N | nih.gov |

| Canonical SMILES | C[C@@H]1C@@HC(=O)C3=C(C2=O)C=CC=C3O)O)O | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

41744-46-1 |

|---|---|

Molecular Formula |

C14H12O6 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

(2R,3R,4R)-3,4,9-trihydroxy-2-methyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione |

InChI |

InChI=1S/C14H12O6/c1-5-10(16)12(18)9-11(17)6-3-2-4-7(15)8(6)13(19)14(9)20-5/h2-5,10,12,15-16,18H,1H3/t5-,10+,12-/m1/s1 |

InChI Key |

PGPJQBHUTOGXTA-NIPJOMRPSA-N |

SMILES |

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)O |

Canonical SMILES |

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)O |

Other CAS No. |

41744-46-1 |

Synonyms |

cryptosporin |

Origin of Product |

United States |

Molecular Basis of Cryptosporidium Biological Processes and Chemical Targets

Cryptosporidium Metabolic and Biosynthetic Pathways

Cryptosporidium exhibits a streamlined metabolism, having lost many synthetic pathways and relying heavily on its host for essential nutrients. pnas.orgfrontiersin.org This metabolic minimalism makes the remaining pathways critical for parasite survival and, therefore, attractive targets for drug intervention. pnas.orgfrontiersin.org Key areas of vulnerability include nucleotide biosynthesis, fatty acid synthesis, the hypusine pathway, and amino acid acquisition.

Nucleotide Biosynthesis and Salvage Mechanisms

Nucleotide metabolism is a well-established target for antimicrobial drugs. pnas.orgnih.gov Cryptosporidium presents a unique case as it is incapable of de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, making it entirely dependent on salvage pathways to acquire these essential building blocks for DNA and RNA synthesis from the host. pnas.orgusda.govnih.govnih.gov

Cryptosporidium cannot synthesize purines from scratch and instead relies on salvaging adenosine (B11128) from the host. frontiersin.orgplos.org This salvaged adenosine is then converted into other necessary purine nucleotides through a simplified pathway. plos.org A critical and rate-limiting enzyme in this process is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine (B1146940) nucleotides. plos.orgacs.orgnih.gov

The parasite's IMPDH is of particular interest as a drug target because it appears to have been acquired from a bacterium through horizontal gene transfer and is structurally and mechanistically different from human IMPDH enzymes. pnas.orgcabidigitallibrary.org This divergence offers a window for selective inhibition. acs.org A variety of inhibitor classes have been developed and tested against C. parvum IMPDH (CpIMPDH), including 1,2,3-triazole containing ethers and phthalazinone-based compounds. plos.orgacs.orgresearchgate.net While medicinal chemistry efforts have produced highly potent inhibitors of the enzyme, this has not always translated to potent anti-parasitic activity, suggesting complexities in drug delivery or the parasite's ability to adapt. pnas.orgresearchgate.net Nevertheless, the dependence on this single pathway for guanine nucleotide synthesis makes IMPDH a key therapeutic target. nih.govresearchgate.net Inhibitors like mycophenolic acid, tiazofurin, and ribavirin (B1680618) have shown the ability to block CpIMPDH. pnas.orgresearchgate.net

Similar to its purine metabolism, Cryptosporidium lacks the genes for de novo pyrimidine synthesis and is completely reliant on host salvage. pnas.orgcabidigitallibrary.orgnih.gov This is a significant difference from other apicomplexan parasites like Plasmodium and Toxoplasma. cabidigitallibrary.orgnih.gov To compensate for the loss of de novo synthesis, Cryptosporidium possesses three pyrimidine salvage enzymes. pnas.org Two of these, uridine (B1682114) kinase-uracil phosphoribosyltransferase (UK-UPRT) and thymidine (B127349) kinase (TK), are unique to C. parvum within the Apicomplexa phylum, likely acquired through horizontal gene transfer. pnas.orgcabidigitallibrary.org

The folate biosynthesis pathway, which is crucial for producing the thymidylate needed for DNA synthesis, has also been explored as a target. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, and its inhibition has been a successful strategy against other parasites. nih.govusda.govacs.org In Cryptosporidium, DHFR exists as a bifunctional enzyme with thymidylate synthase (DHFR-TS). acs.org Although many DHFR inhibitors have been tested, identifying compounds that are both potent and selective for the parasite's enzyme over the human counterpart has been challenging. nih.govacs.org However, recent research has led to the development of inhibitors with high potency and selectivity for C. hominis DHFR. acs.orgacs.org Despite this, genetic studies have surprisingly shown that the parasite can tolerate the loss of DHFR-TS, suggesting that inhibiting this enzyme alone may not be sufficient for effective treatment. pnas.orgnih.gov

Purine Metabolism Pathways

Fatty Acid Synthesis Pathways

Lipid metabolism is essential for the parasite's cellular functions. nih.gov Unlike other apicomplexans such as Toxoplasma and Plasmodium that possess a type II fatty acid synthase (FAS) system, Cryptosporidium lacks this pathway. nih.govnih.govresearchgate.net Instead, it has a giant, cytosolic type I fatty acid synthase (CpFAS1). nih.govnih.govpreprints.org This enzyme is not for de novo synthesis but is responsible for elongating medium or long-chain fatty acids obtained from the host. nih.govoup.com

This reliance on a type I FAS system, which is similar to the one found in humans, presents both challenges and opportunities for drug development. researchgate.net The parasite also possesses a fatty acyl-CoA binding protein (CpACBP1) associated with its parasitophorous vacuole membrane, which is involved in fatty acid utilization. oup.com Inhibitors targeting acyl-CoA synthetases (ACS), such as triacsin C, have shown efficacy against Cryptosporidium growth both in vitro and in vivo, validating this pathway as a drug target. nih.govnih.gov Additionally, a discrete type II thioesterase (CpTEII) is encoded in the genome, which may play a role in releasing or editing fatty acyl chains from the large CpFAS1 synthase. frontiersin.org

Hypusine Biosynthesis Pathway

The hypusine pathway is a unique post-translational modification process essential for the function of the eukaryotic initiation factor 5A (eIF5A), a protein critical for cell proliferation. nih.govnih.govresearchgate.net This modification occurs in two enzymatic steps catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). nih.govnih.gov Cryptosporidium parvum possesses an active hypusine biosynthesis pathway, and its DHS enzyme (CpDHS) has been identified as a potential drug target. nih.govnih.gov

Cryptosporidium has a single gene for DHS, unlike some other protozoa. nih.govnih.gov Although the key functional residues of CpDHS are conserved with the human enzyme, inhibitors have been identified that show selective effects. nih.gov The compound N1-guanyl-1,7-diaminoheptane (GC7), a potent inhibitor of DHS, has been shown to effectively inhibit the infection and growth of C. parvum in cell cultures at concentrations that would not be harmful to host cells. nih.govnih.govresearchgate.net This suggests that despite the similarities between the parasite and human enzymes, the pathway is a druggable target. nih.gov

Amino Acid Biosynthesis and Salvage

Cryptosporidium is also dependent on the host for amino acids. The parasite's genome indicates a limited capacity for amino acid biosynthesis. This dependency makes the enzymes involved in amino acid metabolism and transport potential targets for therapeutic intervention. One such target that has been successfully exploited is the lysyl-tRNA synthetase, an enzyme essential for protein synthesis. Potent inhibitors of this enzyme have been developed, and studies with these compounds have provided valuable insights into the physicochemical properties required for a drug to be effective against this gastrointestinal infection. nih.gov Two compounds, DDD489 and DDD508, have shown significant parasite reduction in animal models and are being considered for preclinical safety studies. nih.gov

Glycolytic Pathways

Cryptosporidium parvum is heavily reliant on glycolysis for energy production, as it lacks a complete tricarboxylic acid (TCA) cycle and functional oxidative phosphorylation for ATP generation. nih.govparasite-journal.org This makes its glycolytic pathway, which functions under both aerobic and anaerobic conditions, essential for survival and pathogenesis. nih.govresearchgate.net The parasite's metabolism is largely glycolytic, converting glucose into pyruvate (B1213749) to generate small amounts of ATP and NADH. kegg.jp

Key features of the Cryptosporidium glycolytic pathway include:

Anaerobic Dependence : The parasite's primary mode of energy production is through anaerobic respiration. nih.gov

Unique Enzymes : The pathway includes enzymes like a bacterial-type lactate (B86563) dehydrogenase (CpLDH) and a plant-like pyruvate kinase (CpPyK), which are distinct from their human host counterparts. nih.gov These enzymes catalyze the final sequential steps in the pathway. nih.gov

Substrate Synthesis : The glycolytic pathway is the source for the de novo synthesis of a limited number of nucleotide sugars, namely GDP-Man, UDP-Glc, and UDP-Gal. frontiersin.org

Metabolic Flexibility : The presence of both aerobic and anaerobic metabolic pathways likely provides the flexibility needed to survive in its changing intestinal environment. researchgate.net

The critical nature of this pathway makes its enzymes attractive targets for drug development. parasite-journal.org For instance, enzymes such as glucose-6-phosphate isomerase (CpGPI) and hexokinase (CpHK) have been identified as potential drug targets. nih.gov

Cholesterol Biosynthesis Intermediary Metabolism in Host-Parasite Interaction

Cryptosporidium has lost the ability to synthesize most essential metabolites, including lipids like cholesterol, and is therefore critically dependent on the host cell for these resources. elifesciences.orgbiorxiv.org The parasite establishes an elaborate feeder organelle at the host-parasite interface to facilitate nutrient acquisition. elifesciences.org

Research has shown that C. parvum can access cholesterol from multiple host sources:

Plasma low-density lipoproteins (LDL). nih.gov

Micellar cholesterol. nih.gov

The host enterocyte's own cholesterol biosynthesis pathway. nih.gov

Upon invasion, the parasite triggers the clustering of host membrane microdomains rich in cholesterol, which aids in its attachment to epithelial cells. nih.gov Interestingly, manipulating the host's cholesterol biosynthesis pathway can have varied effects on the parasite. While Cryptosporidium is reliant on the host for cholesterol, studies using CRISPR-Cas9 screens have revealed a complex relationship. biorxiv.org The loss of some host genes in the cholesterol biosynthesis pathway inhibits parasite growth, while the loss of others enhances it. biorxiv.org

A key finding is the role of the intermediary metabolite squalene (B77637). An accumulation of squalene in host epithelial cells creates a reducing environment, which in turn increases the availability of reduced glutathione. crick.ac.ukresearchgate.net Since Cryptosporidium cannot synthesize its own glutathione, it must import it from the host cell for growth and life cycle progression. crick.ac.ukresearchgate.net This dependency can be exploited; for example, the drug lapaquistat, an inhibitor of host squalene synthase, has shown efficacy against Cryptosporidium. crick.ac.ukresearchgate.net

Key Enzymatic Systems in Cryptosporidium as Chemical Targets

The parasite's reliance on salvaged nutrients and its distinct metabolic enzymes, which differ from their human homologs, provide promising targets for selective therapeutic attack.

Inosine 5′-Monophosphate Dehydrogenase (IMPDH)

Cryptosporidium is incapable of de novo purine synthesis and depends entirely on salvaging purines from its host. nih.govmurdoch.edu.au The enzyme Inosine 5′-monophosphate dehydrogenase (IMPDH) is critical in this salvage pathway, as it catalyzes a key step in the synthesis of guanine nucleotides, which are essential for DNA synthesis. nih.govresearchgate.net The parasite's IMPDH (CpIMPDH) is structurally different from human IMPDH enzymes, making it a well-validated drug target. murdoch.edu.au

Several classes of CpIMPDH inhibitors have been identified and developed. murdoch.edu.au

Methionyl-tRNA Synthetase (MetRS)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis. asm.org These enzymes are prominent targets in the development of anticryptosporidial drugs. asm.org Cryptosporidium Methionyl-tRNA synthetase (CpMetRS) has been identified as a key target. nih.gov

A class of imidazopyridine-containing compounds has been discovered to potently inhibit CpMetRS. nih.gov

Notably, the emergence of drug resistance has been observed in a calf model, where mutations in the gene encoding CpMetRS led to reduced efficacy of a MetRS inhibitor. asm.org

Lysyl-tRNA Synthetase (KRS)

Lysyl-tRNA synthetase (KRS) is another essential aminoacyl-tRNA synthetase that has been strongly validated as a drug target in Cryptosporidium. pnas.orgfrontiersin.org The natural product cladosporin (B1252801) was first identified as an inhibitor of C. parvum growth by targeting its KRS (CpKRS). pnas.orgosti.gov

This initial finding spurred the development of more selective and potent inhibitors. pnas.org

Genetic studies have confirmed that CpKRS is essential for parasite survival, as attempts to knock out the gene were unsuccessful. frontiersin.org Furthermore, parasites engineered to over-express CpKRS or containing a mutation at the compound-binding site showed resistance to KRS inhibitors, confirming the on-target engagement. frontiersin.org

Calcium-Dependent Protein Kinases (CDPKs)

Calcium signaling is vital for many critical processes in apicomplexan parasites, including motility, host cell invasion, and egress. nih.gov Calcium-Dependent Protein Kinases (CDPKs) are central to these pathways and are considered excellent drug targets because they are found in plants and protozoa but not in vertebrates. nih.govusda.gov C. parvum has 11 identified CDPKs in its genome. nih.gov

CDPK1 (CpCDPK1) has been a primary focus for drug development. nih.gov It possesses a glycine (B1666218) gatekeeper residue in its ATP-binding pocket, which is smaller than the bulky gatekeeper residue found in human kinases. usda.gov This structural difference allows for the design of "bumped kinase inhibitors" (BKIs) that are highly selective for the parasite's enzyme. usda.govnih.gov

Other CDPKs, such as CpCDPK4, CpCDPK5, and CpCDPK6, are also being investigated, and they appear to have different roles and localization patterns during the parasite's lifecycle. nih.gov

Thymidylate Synthase-Dihydrofolate Reductase (TS-DHFR)

Cryptosporidium, an opportunistic protozoan pathogen, relies on the bifunctional enzyme thymidylate synthase-dihydrofolate reductase (TS-DHFR) for the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. duke.edu This enzyme is a validated drug target for various pathogens. nih.gov In Cryptosporidium hominis, TS-DHFR is a single protein with two distinct domains: a dihydrofolate reductase (DHFR) domain and a thymidylate synthase (TS) domain, connected by a linker region. duke.edu This is in contrast to humans, where DHFR and TS are separate, monofunctional enzymes. duke.edu This structural difference presents an opportunity for the development of selective inhibitors.

The crystal structure of C. hominis TS-DHFR has been determined, revealing a novel architecture where the linker polypeptide of one monomer interacts with the DHFR active site of the other monomer in the homodimeric enzyme. duke.edu This unique "crossover helix" has been shown to be important for the enzyme's catalytic activity and stability. nih.gov

Efforts to develop inhibitors against Cryptosporidium TS-DHFR have faced challenges. While many antifolate drugs target DHFR in other organisms, they have proven less effective against C. hominis DHFR, likely due to amino acid differences in the active site that confer resistance. nih.govresearchgate.net For instance, trimethoprim, an inhibitor of bacterial DHFR, shows weak and non-selective inhibition of C. parvum DHFR. nih.govasm.org

However, detailed structural analysis has identified key differences between the parasite and human enzymes that can be exploited for the design of species-specific inhibitors. duke.edunih.gov For example, a virtual screen of a non-active site pocket in the DHFR linker region identified flavin mononucleotide (FMN) as a noncompetitive inhibitor with micromolar potency and selectivity for C. hominis TS-DHFR over the human enzymes. nih.gov Another study identified a time-dependent inhibitor, a thiol-substituted 2-hydroxy-N-phenylbenzamide (compound 15D17), which appears to form a covalent bond with a non-catalytic cysteine near this allosteric pocket. nih.gov Furthermore, a series of novel inhibitors with a propargyl-based linker have shown high potency against C. hominis DHFR, with one enantiomerically pure compound exhibiting an IC50 value of 38 nM. acs.org

Table 1: Inhibitors of Cryptosporidium TS-DHFR

| Compound/Class | Target Site | Mechanism of Action | Potency (IC50) | Selectivity | Reference |

| Flavin mononucleotide (FMN) | Non-active site pocket in DHFR linker region | Noncompetitive inhibitor | Micromolar | Selective for C. hominis TS-DHFR | nih.gov |

| Thiol-substituted 2-hydroxy-N-phenylbenzamide (15D17) | Non-active site pocket at DHFR/crossover helix interface | Time-dependent, likely covalent | Not specified | Selective for C. hominis TS-DHFR | nih.gov |

| Propargyl-linked 2,4-diaminopyrimidine (B92962) | DHFR active site | Competitive inhibitor | 38 nM (C. hominis) | High selectivity over human DHFR | acs.org |

| Trimethoprim | DHFR active site | Competitive inhibitor | 14 µM (C. hominis) | Non-selective | nih.govasm.org |

| Compound 906 | TS active site | Not specified | Nanomolar (in vitro) | Not specified | rsc.org |

Other Glycolytic Enzymes (e.g., Pyruvate Kinase, Lactate Dehydrogenase)

Cryptosporidium lacks a functional Krebs cycle and oxidative phosphorylation, making it heavily reliant on glycolysis for ATP production. nih.govasm.orgnih.gov This dependence highlights the glycolytic pathway as a promising source of drug targets. asm.orgnih.govmdpi.com Several glycolytic enzymes in Cryptosporidium are structurally and functionally distinct from their mammalian counterparts, offering potential for selective inhibition. asm.orgresearchgate.net

Pyruvate Kinase (PyK): C. parvum possesses a plant-like pyruvate kinase (CpPyK) that catalyzes the conversion of phosphoenolpyruvate (B93156) to pyruvate, a critical step in glycolysis. nih.govasm.org Researchers have developed an in vitro assay using recombinant CpPyK to screen for inhibitors. nih.govnih.gov This screening identified six compounds that inhibited the in vitro growth of C. parvum at low micromolar concentrations (EC50 values ranging from 10.29 to 86.01 μM) without being toxic to host cells. nih.govnih.govresearchgate.net Two of these inhibitors, NSC252172 and NSC234945, demonstrated significant efficacy in reducing parasite load and intestinal pathology in immunocompromised mice. nih.govresearchgate.net

Lactate Dehydrogenase (LDH): Cryptosporidium parvum has a unique bacterial-like lactate dehydrogenase (CpLDH) that is essential for its survival and growth. nih.govsemanticscholar.org This enzyme is responsible for the conversion of pyruvate to lactate, regenerating NAD+ needed for glycolysis to continue. asm.orgnih.govsemanticscholar.org Screening of compound libraries has identified inhibitors of CpLDH. nih.govsemanticscholar.org Two such compounds, NSC158011 and NSC10447, inhibited the proliferation of intracellular C. parvum in vitro with IC50 values of 14.88 and 72.65 μM, respectively. nih.govsemanticscholar.org Molecular docking simulations suggest these compounds act as competitive inhibitors, binding to the NADH cofactor-binding pocket. nih.govsemanticscholar.org Furthermore, in silico screening identified CHEMBL1784973 as a potential inhibitor of CpLDH. mmv.org

The simultaneous inhibition of both CpPyK and CpLDH has been shown to have a strong synergistic effect against C. parvum growth, both in vitro and in mouse models, suggesting that a combination therapy targeting these two enzymes could be a highly effective treatment strategy. asm.orgasm.org

Table 2: Inhibitors of Cryptosporidium Glycolytic Enzymes

| Enzyme | Compound | In Vitro Efficacy (EC50/IC50) | In Vivo Efficacy | Reference |

| Pyruvate Kinase (CpPyK) | NSC252172 | 10.29 - 86.01 µM (range for 6 compounds) | Highly efficacious in mice | nih.govresearchgate.net |

| Pyruvate Kinase (CpPyK) | NSC234945 | 10.29 - 86.01 µM (range for 6 compounds) | Highly efficacious in mice | nih.govresearchgate.net |

| Lactate Dehydrogenase (CpLDH) | NSC158011 | 14.88 µM | Reduced oocyst shedding and intestinal pathology in mice | nih.govsemanticscholar.org |

| Lactate Dehydrogenase (CpLDH) | NSC10447 | 72.65 µM | Reduced oocyst shedding and intestinal pathology in mice | nih.govsemanticscholar.org |

| Lactate Dehydrogenase (CpLDH) | CHEMBL1784973 | Not specified (in silico) | Not tested | mmv.org |

Deoxyhypusine Synthase (DHS)

The hypusine biosynthesis pathway is a crucial post-translational modification process essential for cell proliferation in eukaryotes. nih.govresearchgate.net This two-step process involves the enzymes deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH). nih.govnih.gov DHS catalyzes the first step, transferring a butylamine (B146782) group from spermidine (B129725) to a specific lysine (B10760008) residue on the eukaryotic initiation factor 5A (eIF5A) precursor. nih.govnih.gov

Cryptosporidium parvum possesses a single gene for DHS (CpDHS), unlike some other protozoa. nih.govnih.gov Phylogenetic analysis indicates that CpDHS is more closely related to the DHS of other apicomplexans than to that of kinetoplastids. nih.govnih.gov Importantly, key residues for NAD+ binding, spermidine binding, and the active site lysine are conserved between CpDHS and human DHS. nih.govnih.gov

Despite the conservation, CpDHS has been validated as a potential drug target. The potent DHS inhibitor N1-guanyl-1,7-diaminoheptane (GC7) has been shown to effectively inhibit the infection and growth of C. parvum in HCT-8 cells at nanomolar concentrations. nih.govnih.gov These concentrations are significantly lower than those that would affect the host mammalian cells, suggesting a therapeutic window for targeting the parasite's DHS. nih.gov The identification of a functional hypusine pathway in C. parvum and its susceptibility to inhibition by GC7 highlight the potential of this pathway for the development of new anti-cryptosporidial drugs. nih.govresearchgate.net

Table 3: Inhibitor of Cryptosporidium Deoxyhypusine Synthase

| Compound | Target | In Vitro Effect | Concentration | Reference |

| N1-guanyl-1,7-diaminoheptane (GC7) | Deoxyhypusine Synthase (DHS) | Inhibition of infection and growth of C. parvum | 1.5–37.5 nM | nih.govnih.gov |

Lipid Kinase PI(4)K

Phosphatidylinositol-4-OH kinase (PI(4)K) is a lipid kinase that has emerged as a promising drug target in Cryptosporidium. capes.gov.brnih.gov The genomes of both C. parvum and C. hominis encode for multiple putative lipid kinases, with the catalytic domain of one showing significant sequence similarity to the PI(4)K of Plasmodium falciparum. nih.gov

Screening of a library of compounds with anti-parasitic activity led to the identification of pyrazolopyridines as potent inhibitors of both C. parvum and C. hominis. capes.gov.brnih.gov Further investigation revealed that these compounds target the parasite's PI(4)K. capes.gov.brnih.gov The lead compound, KDU731, is an orally active inhibitor of C. parvum PI(4)K with an IC50 of 25 nM. medchemexpress.com It has demonstrated potent activity against Cryptosporidium in vitro and in vivo. medchemexpress.comasm.org

KDU731 was shown to be a selective ATP-competitive inhibitor of Cryptosporidium PI(4)K. nih.gov In vivo studies have shown that oral treatment with KDU731 leads to a significant reduction in intestinal infection in immunocompromised mice and a rapid resolution of diarrhea in neonatal calves, a clinical model that closely resembles human cryptosporidiosis. capes.gov.brnih.gov These findings suggest that KDU731 is a strong candidate for further preclinical development as a treatment for cryptosporidiosis. capes.gov.brnih.gov

Table 4: Inhibitor of Cryptosporidium Lipid Kinase PI(4)K

| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |

| KDU731 | Phosphatidylinositol-4-OH kinase (PI(4)K) | ATP-competitive inhibitor | 25 nM | Potent reduction of intestinal infection in mice and calves | capes.gov.brnih.govmedchemexpress.com |

Molecular Interactions and Structural Biology of Cryptosporin Like Compounds with Biological Targets

Identification and Validation of Molecular Targets for Chemical Intervention

The discovery of effective therapeutic agents against Cryptosporidium, a protozoan parasite causing the diarrheal disease cryptosporidiosis, relies on identifying and validating unique molecular targets within the parasite that are essential for its survival and distinct from host counterparts. nih.govnih.gov The parasite's unique evolutionary path and metabolic dependencies, such as its lack of de novo biosynthesis for certain biomolecules, present promising avenues for selective chemical intervention. nih.govbiomedpharmajournal.org Key strategies involve comparative genomics to find non-homologous proteins compared to the human proteome and assessing the essentiality of these proteins for the parasite's lifecycle. nih.gov

Several enzymes in Cryptosporidium's metabolic pathways have been identified as potential drug targets due to structural differences in their active sites or the presence of unique allosteric pockets compared to human enzymes. banglajol.info

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanine (B1146940) nucleotides. The Cryptosporidium IMPDH is structurally divergent from the human version, providing a basis for the development of selective inhibitors. nih.gov Inhibitor P131, for instance, shows potent activity by selectively binding to the NAD site of the parasite's IMPDH. nih.gov

Thymidylate Synthase-Dihydrofolate Reductase (TS-DHFR): This bifunctional enzyme is essential in the folate biosynthesis pathway. x-mol.netnih.gov In Cryptosporidium hominis, the enzyme exists as a homodimer with a unique "crossover helix" that connects the two domains and is absent in the human form. banglajol.infox-mol.net This interface creates a novel, non-active site pocket that has been successfully targeted by allosteric inhibitors. x-mol.netnih.gov

Pyruvate (B1213749) Kinase (PyK): As a key regulator of glycolysis, pyruvate kinase is a vital enzyme for the parasite. plos.orgnih.gov The C. parvum PyK (CpPyK) is unusual because it lacks the allosteric regulation seen in many other organisms. plos.org However, its crystal structure reveals a distinct pocket at the interface of its A and C domains, which could be exploited for inhibitor design. plos.org

Lysyl tRNA Synthetase (KRS): Initially identified as a target in Plasmodium falciparum, KRS is also a validated target in Cryptosporidium. nih.govfrontiersin.org The fungal metabolite cladosporin (B1252801) and its analogues were found to be active against the parasite, leading to the development of more stable compounds like DDD01510706 that engage this target. frontiersin.org

Calcium-Dependent Protein Kinases (CDPKs): These kinases are involved in the calcium-signaling pathway of the parasite and are pivotal for functions like host cell invasion. banglajol.info Since CDPKs are absent in humans, they represent a highly selective target for chemical intervention. banglajol.info

| Enzyme Target | Function | Location of Interest | Relevant Inhibitor(s) |

| IMPDH | Guanine nucleotide synthesis | NAD binding site | P131 |

| TS-DHFR | Folate biosynthesis | Allosteric pocket at domain interface | Compound 15D17 |

| Pyruvate Kinase | Glycolysis | Pocket at A/C domain interface | Various screening compounds |

| KRS | Protein synthesis (tRNA charging) | Active site | Cladosporin, DDD01510706 |

| CDPKs | Calcium signaling, invasion | Active site | - |

Cryptosporidium actively manipulates the host cell to ensure its survival and replication, a process mediated by a complex interplay of protein-protein interactions. nih.govfrontiersin.org The parasite secretes effector proteins that can modulate host cell signaling pathways, remodel the cytoskeleton, and suppress apoptosis. mdpi.comresearchgate.netelifesciences.org

Upon invasion, the parasite establishes itself within a unique intracellular but extracytoplasmic parasitophorous vacuole. mdpi.com From this niche, it can deliver virulence factors into the host cell cytosol. elifesciences.org For example, members of the C. parvum MEDLE protein family have been shown to be translocated into the host cell, where they can trigger stress responses. elifesciences.org Similarly, the rhoptry effector protein ROP1 is known to target the host's cytoskeletal modulator LMO7, disrupting epithelial integrity to facilitate parasite replication. mdpi.com

The parasite also hijacks host signaling pathways, including PI3K, NF-κB, and Wnt, to create a favorable environment. mdpi.comresearchgate.net Activation of the NF-κB pathway, for instance, leads to the expression of anti-apoptotic proteins, which prevents the premature death of the infected host cell. nih.govmdpi.com These host-pathogen interaction interfaces represent a complex but attractive area for therapeutic intervention aimed at disrupting the parasite's ability to control the host cell environment.

Enzyme Active Sites and Allosteric Pockets

Structural Biology of Compound-Target Complexes

Understanding the three-dimensional structure of parasite enzymes and how they bind to inhibitors is fundamental for structure-based drug design. nih.gov Techniques like X-ray crystallography and computational modeling provide atomic-level insights into these interactions.

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins and their complexes with inhibitors. nih.govbiologiachile.cl This method has been instrumental in revealing the unique structural features of several Cryptosporidium enzymes.

The crystal structure of C. parvum pyruvate kinase (CpPyK) was solved to a resolution of 2.5 Å, revealing a tetrameric protein. plos.org The structure showed a partially closed active site and, significantly, a sulfate (B86663) ion bound in a pocket within the C-domain where allosteric effector molecules typically bind in other organisms. plos.org This provided a structural blueprint for designing inhibitors that could target this unique site. plos.org

Similarly, resolving the structures of proteins like dihydrofolate reductase and lactate (B86563) dehydrogenase has provided critical information for designing species-selective inhibitors. banglajol.info Crystallographic analysis of enzyme-inhibitor complexes allows researchers to visualize the precise binding mode, identify key interacting residues, and understand the molecular basis for inhibitor potency and selectivity. nih.gov

| Target Enzyme | PDB Code (Example) | Resolution (Å) | Key Structural Insights |

| C. parvum Pyruvate Kinase | 4B2E | 2.5 | Revealed a unique pocket in the C-domain and a disulfide bond cross-linking monomers. plos.org |

| C. hominis TS-DHFR | - | - | Characterized by a homodimer state with a crossover helix creating an allosteric site. banglajol.info |

| C. parvum LDH | 1T9T | 2.5 | Ternary complex structure provided insights into the enzyme's active site. core.ac.uk |

In cases where experimental structures are not available, or to screen large libraries of potential drugs, computational methods are invaluable. nih.gov Homology modeling can be used to generate a 3D model of a target protein based on the known structure of a related protein. nih.gov For example, a 3D model of a cytoplasmic protein in C. parvum (cgd7_1830) was generated using the SWISS-MODEL server to identify it as a novel drug target. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. biomedpharmajournal.orgresearchgate.net This approach has been widely used in Cryptosporidium research. Virtual screening of compound libraries like the ZINC database against targets such as IMPDH and TS-DHFR has successfully identified novel inhibitor scaffolds. nih.govx-mol.net For instance, a virtual screen against a non-active site pocket of C. hominis TS-DHFR led to the identification of a noncompetitive inhibitor. x-mol.netnih.gov Subsequent molecular dynamics simulations can then be used to analyze the stability of the predicted protein-ligand complex over time. researchgate.netnih.gov

X-ray Crystallography Studies of Enzyme-Inhibitor Complexes

Molecular Mechanisms of Action of Inhibitory Chemical Compounds

The ultimate goal of identifying targets and designing compounds is to inhibit essential parasite functions. The mechanisms of action for these inhibitory compounds are diverse, ranging from competitive inhibition at active sites to allosteric modulation and covalent modification.

One of the most innovative strategies has been the development of allosteric covalent inhibitors for C. hominis TS-DHFR. x-mol.netnih.gov Through virtual screening and subsequent optimization, compound 15D17, a thiol-substituted 2-hydroxy-N-phenylbenzamide, was identified. nih.gov This compound acts as a time-dependent inhibitor that is selective for the parasite enzyme. Its mechanism involves forming a covalent bond with a non-catalytic cysteine residue located adjacent to the allosteric pocket at the interface of the DHFR domain and the unique crossover helix. x-mol.netnih.gov This covalent modification irreversibly inactivates the enzyme.

Other inhibitors function through different mechanisms. The pyrazolopyridine KDU731 inhibits C. parvum phosphatidylinositol 4-kinase (CpPI(4)K) by directly interacting with the enzyme's ATP-binding site, thereby blocking its kinase activity. nih.gov In another example, inhibitors of lysyl-tRNA synthetase (CpKRS) like DDD01510706 prevent the enzyme from charging tRNA with its corresponding amino acid, which halts protein synthesis and leads to parasite death. frontiersin.org Genetic validation studies, where parasites are engineered to over-express the target protein or harbor mutations in the compound-binding site, have confirmed that these compounds act on-target, leading to resistance and validating the essentiality of the target enzyme. frontiersin.org

Enzyme Kinetic Analysis of Inhibition

The study of enzyme kinetics is fundamental to understanding how inhibitors interact with their targets within the Cryptosporidium parasite. Kinetic analyses reveal the mechanism of inhibition and the potency of compounds, providing crucial data for drug development. Researchers have characterized the kinetic properties of several key Cryptosporidium parvum (C. parvum) enzymes and the inhibitory effects of various compounds.

For instance, the enzyme pyruvate kinase (CpPyK), which is vital for the parasite's energy metabolism, follows Michaelis-Menten saturation kinetics. frontiersin.org Recombinant CpPyK has shown kinetic parameters (Kₘ and Vₘₐₓ) comparable to those previously reported for the native enzyme. frontiersin.org Similarly, C. parvum glucose-6-phosphate isomerase (CpGPI), another key metabolic enzyme, displays Michaelis-Menten kinetics towards its substrate, fructose-6-phosphate, with a Kₘ of 0.309 mM. nih.gov The enzyme's activity is pH-dependent, with optimal performance at pH 8.5. nih.gov

Inhibitors are evaluated based on their ability to disrupt these kinetics. For example, the compound ebselen (B1671040) acts as an allosteric noncompetitive inhibitor of CpGPI, with a determined inhibition constant (Kᵢ) of 36.33 μM. nih.gov The study of fatty acyl-CoA synthetases (CpACSs) revealed that the inhibitor triacsin C could inhibit CpACS1 and CpACS2 enzyme activities with median inhibitory concentration (IC₅₀) values of 3.70 and 2.32 µmol/L, respectively. nih.gov These correspond to Kᵢ values of 595 nmol/L for CpACS1 and 106 nmol/L for CpACS2, calculated using a competitive inhibition model. nih.gov

Another well-studied target is lysyl-tRNA synthetase (KRS). An inhibitor, compound 5, demonstrated linear competitive inhibition with respect to ATP (Kᵢ of 32 nM) and uncompetitive inhibition with respect to L-lysine (Kᵢ of 212 nM). pnas.org This suggests a sequential ordered kinetic mechanism where L-lysine binds first, followed by ATP. pnas.org Such detailed kinetic studies are essential for elucidating the precise mode of action of potential anti-cryptosporidial drugs. nih.gov

Table 1: Enzyme Kinetic Parameters of Cryptosporidium Inhibitors

| Target Enzyme | Inhibitor | Substrate/Co-substrate | Kₘ (mM) | Kᵢ | IC₅₀ | Inhibition Type |

|---|---|---|---|---|---|---|

| Pyruvate Kinase (CpPyK) | - | Phosphoenolpyruvate (B93156) | 0.08 | - | - | - |

| Pyruvate Kinase (CpPyK) | - | ADP | 0.22 | - | - | - |

| Glucose-6-Phosphate Isomerase (CpGPI) | Ebselen | Fructose-6-Phosphate | 0.309 | 36.33 µM | - | Allosteric Noncompetitive |

| Fatty Acyl-CoA Synthetase 1 (CpACS1) | Triacsin C | - | - | 595 nM | 3.70 µM | Competitive |

| Fatty Acyl-CoA Synthetase 2 (CpACS2) | Triacsin C | - | - | 106 nM | 2.32 µM | Competitive |

| Lysyl-tRNA Synthetase (CpKRS) | Compound 5 | ATP | - | 32 nM | - | Competitive |

| Lysyl-tRNA Synthetase (CpKRS) | Compound 5 | L-lysine | - | 212 nM | - | Uncompetitive |

| Eukaryotic Initiation Factor 4A (CpeIF4A) | Rocaglamide-A | - | - | - | 309.5 nM | - |

Data sourced from multiple kinetic studies. frontiersin.orgnih.govnih.govpnas.orgbiorxiv.org

Binding Affinity and Selectivity Profiling

A critical aspect of developing anti-cryptosporidial therapeutics is ensuring high selectivity for the parasite's molecular targets over their human homologs to minimize host toxicity. nih.gov Structural and biochemical differences between parasite and human enzymes provide opportunities for designing such selective inhibitors. nih.gov

One of the most promising areas for achieving selectivity is in targeting parasite-specific enzymes or structural variants. parasite-journal.org For example, apicomplexan calcium-dependent protein kinases (CDPKs) are attractive targets because their catalytic sites contain a small glycine (B1666218) residue, unlike the bulkier gatekeeper residues in mammalian CDPKs. parasite-journal.org This difference allows for the development of "bumped kinase inhibitors" (BKIs) that fit into the parasite enzyme's active site but are too large for the host counterpart. parasite-journal.org Similarly, inhibitors of C. hominis dihydrofolate reductase (DHFR) have been developed with nanomolar potency (1.1 nM) against the pathogenic enzyme and over 1200-fold selectivity compared to the human enzyme. nih.gov

Selectivity is also pursued for enzymes like N-myristoyltransferase (CpNMT). Structural analysis reveals unique residues in the inhibitor binding site of CpNMT compared to human NMTs. nih.gov For instance, residues Phe371 and Thr441 in CpNMT are replaced by Tyr401 and Asp471 in human NMT1, creating a basis for rational design of selective inhibitors. nih.govacs.org

Inosine 5′-monophosphate dehydrogenase (IMPDH) is another key target where selectivity is crucial. The parasite's IMPDH is phylogenetically divergent from human IMPDH, rendering it significantly more resistant to certain inhibitors like mycophenolic acid (MPA). researchgate.net Conversely, the inhibitor P131 selectively binds to the NAD+ site of C. parvum IMPDH while sparing the mouse homolog. nih.gov Molecular modeling studies attribute this selectivity to prominent variations in the amino acid residues within the NAD+ binding regions of the parasite and host enzymes. nih.gov

The natural product cladosporin and its synthetic analogs are potent inhibitors of Plasmodium and Cryptosporidium lysyl-tRNA synthetase (KRS) but show significantly less activity against the human enzyme, with a selectivity ratio of about 120-fold. pnas.org This high selectivity is a promising feature for developing safe and effective treatments. pnas.org

Table 2: Selectivity Profiles of Inhibitors Against Cryptosporidium Targets

| Target Enzyme | Inhibitor Class/Compound | Parasite Potency | Selectivity vs. Human Enzyme | Basis for Selectivity |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Novel Scaffold Inhibitor | 1.1 nM | 1273-fold | Structural differences between protozoal and human enzymes |

| Lysyl-tRNA Synthetase (KRS) | Cladosporin analog (Compound 5) | Potent (nM range) | ~120-fold | Differences in enzyme structure |

| Inosine Monophosphate Dehydrogenase (IMPDH) | P131 | Potent | High | Variations in the NAD+ binding site |

| Calcium-Dependent Protein Kinase 1 (CDPK1) | Bumped Kinase Inhibitors (BKIs) | Potent | High | Presence of a small glycine "gatekeeper" residue in parasite enzyme |

| N-Myristoyltransferase (NMT) | Thiazole-based compounds | Micromolar range | Potential for high selectivity | Unique residues (e.g., Phe371, Thr441) in the inhibitor binding site |

Data compiled from studies on selective inhibitor design. pnas.orgnih.govparasite-journal.orgnih.govnih.gov

Disruption of Host Cell Signaling Pathways by Parasite Factors

The parasite Cryptosporidium has evolved sophisticated mechanisms to manipulate the host cell's machinery to ensure its own survival, replication, and protection from the host immune response. nih.govresearchgate.net This manipulation involves the direct interference with key host cell signaling pathways by parasite-derived factors. nih.govresearchgate.net Understanding this disruption is crucial as it defines the cellular environment in which anti-cryptosporidial drugs must operate.

Upon attachment to intestinal epithelial cells, the parasite activates multiple host signaling proteins, including PI3K, Src, Cdc42, and Rho GTPases. nih.govresearchgate.net This activation is not a host defense mechanism but rather a hijacking by the parasite to induce actin polymerization and remodel the host cytoskeleton. nih.gov This process is essential for the formation of the parasitophorous vacuole (PV), an intracellular but extracytoplasmic niche where the parasite resides and develops. nih.govresearchgate.net

Cryptosporidium also triggers the NF-κB signaling pathway, often through Toll-like receptors (TLR2 and TLR4). parasite-journal.orgresearchgate.net Activation of NF-κB induces the expression of inflammatory cytokines and anti-apoptotic proteins. nih.govoup.com By preventing host cell death (apoptosis), the parasite ensures the stability of its niche, allowing it to complete its lifecycle. nih.govresearchgate.net

Furthermore, the parasite interferes with other critical pathways. It can disrupt the Wnt signaling pathway, which leads to alterations in cell cycle regulation, cell adhesion, and migration, creating an environment that may be conducive to tumorigenesis in cases of chronic infection. nih.govresearchgate.net Cryptosporidium virulence factors, which can include secreted proteins and microRNAs, are thought to be the direct mediators of this cellular disruption, altering host gene expression and contributing to tissue damage and inflammation. researchgate.netnih.gov The parasite also delivers RNA transcripts into the host cell nucleus, which can directly alter the expression of host genes, including those involved in the inflammatory response. oup.com This complex interplay highlights the parasite's ability to create a favorable environment by subverting the host's fundamental cellular processes. frontiersin.org

Molecular Mechanisms of Cryptosporidium Resistance to Chemical Agents

Genetic Basis of Resistance at the Molecular Level

The genetic foundation of drug resistance in Cryptosporidium involves specific changes in the parasite's genome that reduce the efficacy of a chemical agent. These changes can range from single nucleotide polymorphisms (SNPs) to more complex genetic variations.

A primary mechanism of acquired drug resistance is the mutation of the gene that encodes the specific protein targeted by a drug. A clear example of this has been observed with inhibitors of aminoacyl-tRNA synthetases, which are essential enzymes for protein synthesis.

Spontaneous resistance to an inhibitor of methionyl-tRNA synthetase (MetRS), known as compound 2093, was documented in a dairy calf model of Cryptosporidium parvum infection. nih.govasm.org After just four to five days of treatment, parasite shedding resumed in treated animals. nih.govasm.org Genetic analysis of these recrudescent parasites revealed two different single amino acid-altering mutations in the gene encoding C. parvum MetRS (CpMetRS). nih.govasm.org These mutations, which emerged independently in different animals, were an aspartate-to-glutamate substitution at position 243 (D243E) and a threonine-to-isoleucine substitution at position 246 (T246I). nih.govasm.org

The direct role of these mutations in conferring resistance was confirmed using CRISPR/Cas9 genome editing to engineer the same changes into previously susceptible parasites. nih.gov The resulting transgenic parasites demonstrated high-level resistance to the MetRS inhibitor, confirming that these specific point mutations are the genetic basis for the observed treatment failure. nih.govbiorxiv.org Similarly, resistance to other aminoacyl-tRNA synthetase inhibitors, such as a phenylalanyl-tRNA synthetase (PheRS) inhibitor (BRD7929), has been conferred by a single point mutation in the corresponding gene. biorxiv.org

| Target Gene | Inhibitor | Mutation | Fold Increase in Resistance (EC₅₀) | Source |

|---|---|---|---|---|

| Methionyl-tRNA Synthetase (CpMetRS) | Compound 2093 | D243E | 613-fold | nih.govasm.org |

| Methionyl-tRNA Synthetase (CpMetRS) | Compound 2093 | T246I | 128-fold | nih.govasm.org |

| Phenylalanyl-tRNA Synthetase (CpPheRS) | BRD7929 | Y433F | >18-fold | nih.govpnas.org |

| Lysyl-tRNA Synthetase (CpKRS) | DDD01510706 | Mutation at compound-binding site | Resistance Conferred | nih.govfrontiersin.org |

Cryptosporidium is intrinsically resistant to several classes of antimicrobial agents that are effective against other apicomplexan parasites, such as antifolates. pnas.orgnih.gov This natural resistance is often due to inherent differences in the drug's target enzyme. A key example is dihydrofolate reductase (DHFR), the target of the antifolate drug pyrimethamine (B1678524). cambridge.org Cryptosporidium is notably resistant to pyrimethamine treatment. cambridge.orgresearchgate.net

Structural analysis of the Cryptosporidium hominis DHFR enzyme has revealed key differences compared to the DHFR of susceptible organisms like Plasmodium. cambridge.orgresearchgate.net It is hypothesized that three specific amino acid positions in the C. hominis DHFR active site are responsible for this innate resistance. cambridge.orgresearchgate.net These naturally occurring polymorphisms make the enzyme less susceptible to inhibition by pyrimethamine, rendering the drug ineffective. cambridge.org The parasite's highly streamlined metabolism and reliance on nucleotide salvage rather than de novo synthesis further contribute to the ineffectiveness of targeting this pathway. frontiersin.orgcambridge.org

Target Gene Mutations (e.g., Methionyl-tRNA Synthetase Mutations)

Biochemical Mechanisms of Resistance

The genetic alterations described above translate into specific biochemical changes that allow the parasite to survive in the presence of a drug.

Gene mutations in a drug target directly lead to reduced sensitivity of the resulting enzyme to the inhibitor. researchgate.net In the case of the MetRS inhibitor 2093, the D243E and T246I mutations in the CpMetRS enzyme dramatically decreased its sensitivity to the drug. nih.gov Biochemical assays using recombinant wild-type and mutant enzymes demonstrated that these single amino acid changes shifted the 50% inhibitory concentration (IC₅₀) by more than 170-fold. nih.govasm.orgbiorxiv.org Structural modeling suggests these mutations reposition nearby hydrophobic residues, which interferes with the binding of the inhibitor compound while having a minimal impact on the binding of the natural substrate, methionine. nih.gov This allows the enzyme to continue its essential function for protein synthesis even when the drug is present. nih.gov

| Enzyme | Mutation | Inhibitor | Change in Inhibitor Sensitivity (IC₅₀) | Source |

|---|---|---|---|---|

| Recombinant CpMetRS | D243E | Compound 2093 | >170-fold increase | nih.govasm.org |

| Recombinant CpMetRS | T246I | Compound 2093 | >170-fold increase | nih.govasm.org |

Another potential mechanism of resistance involves the active transport of drugs out of the parasite cell by efflux pumps, such as ATP-binding cassette (ABC) transporters. researchgate.net While this is a common resistance strategy in many organisms, its role in Cryptosporidium is still being defined. nih.gov

Altered Target Enzyme Sensitivity

Academic Methodologies for Studying Resistance

A variety of sophisticated methodologies are employed by researchers to investigate and understand the mechanisms of drug resistance in Cryptosporidium.

In Vivo Selection of Resistant Parasites: Drug-resistant parasites can be generated by treating infected animal models, such as neonatal calves or immunocompromised mice, with a specific compound. nih.govnih.gov This method allows for the spontaneous selection of naturally emerging resistance mutations under drug pressure, as was done to identify the CpMetRS mutations. nih.govasm.org To accelerate this process, researchers are developing methods that use "mutator" strains of the parasite, which have a higher natural mutation rate. nih.govuvm.edu

CRISPR/Cas9 Genome Editing: This powerful genetic tool is crucial for validating the function of specific mutations. frontiersin.org Researchers can use CRISPR/Cas9 to precisely engineer a suspected resistance-conferring mutation (e.g., D243E in CpMetRS) into the genome of a drug-sensitive parasite. nih.govbiorxiv.org If the engineered parasite becomes resistant, it provides definitive proof that the specific mutation is the cause. nih.govnih.gov

Biochemical and Enzymatic Assays: To understand the biochemical consequences of resistance mutations, researchers produce the target enzymes (both wild-type and mutant versions) as recombinant proteins. nih.gov They can then perform enzymatic assays to measure key parameters like substrate affinity (Km) and inhibitor sensitivity (IC₅₀ or Ki), quantifying the precise impact of the mutation on enzyme function and drug binding. nih.govasm.org

Heterologous Expression Systems: In some cases, a Cryptosporidium gene can be expressed in a more easily manipulated organism, like yeast (Saccharomyces cerevisiae). nih.gov For example, the yeast DHFR gene has been replaced with the Cryptosporidium DHFR gene to create a system for rapidly testing the efficacy of various DHFR inhibitors against the parasite's version of the enzyme. nih.gov

Thermal Proteome Profiling (TPP): TPP is an unbiased, large-scale technique used to identify the cellular target of a drug. nih.govfrontiersin.org It measures changes in the thermal stability of thousands of proteins in the parasite lysate upon addition of a compound. A drug binding to its target protein typically increases that protein's stability, allowing for identification of the target without prior knowledge. nih.govresearchgate.net

Genetic Crosses: Recently developed techniques allow for the genetic crossing of two different Cryptosporidium strains that are resistant to different drugs (e.g., one to paromomycin (B158545) and another to BRD7929). biorxiv.orgpnas.org By selecting for progeny that are resistant to both drugs, researchers can isolate recombinant parasites and map the genes responsible for various traits, including resistance. nih.govpnas.org

In Vitro Selection of Resistant Parasite Strains

The development of drug-resistant strains of Cryptosporidium in a laboratory setting is a critical step in understanding the mechanisms of resistance. This process, known as in vitro selection, typically involves the continuous or escalating exposure of parasite cultures to a specific chemical agent. While this methodology has not been applied to Cryptosporin due to its un-established anti-cryptosporidial activity, it has been a valuable tool for studying resistance to other compounds.

The general procedure for in vitro selection of resistant Cryptosporidium strains involves:

Culturing the Parasite: Cryptosporidium parvum is cultured in susceptible host cell lines, such as human ileocecal adenocarcinoma cells (HCT-8). These cells support the parasite's life cycle, allowing for its propagation.

Drug Exposure: The parasite cultures are then subjected to the chemical agent of interest. This can be done at a fixed concentration or with gradually increasing concentrations over time.

Selection of Survivors: The chemical agent will inhibit the growth of or kill susceptible parasites. Any parasites that survive and replicate possess some level of resistance.

Isolation and Propagation: The surviving, resistant parasites are isolated and further propagated in the presence of the chemical agent to establish a stable resistant strain.

Phenotypic and Genotypic Analysis: Once a resistant strain is established, it is characterized to determine the degree of resistance (e.g., by calculating the half-maximal effective concentration, EC₅₀) and to identify the genetic mutations responsible for the resistance.

This in vitro evolution approach, however, has faced challenges with Cryptosporidium due to the difficulties in maintaining long-term, continuous culture of the parasite.

Genetic Engineering for Resistance Mechanism Elucidation (e.g., CRISPR/Cas9)

The advent of genetic engineering tools, particularly the CRISPR/Cas9 system, has revolutionized the study of drug resistance in Cryptosporidium. This technology allows for precise modification of the parasite's genome to investigate the role of specific genes and mutations in conferring resistance. Although no such studies have been conducted with this compound, the methodology has been successfully applied to other compounds.

Key applications of CRISPR/Cas9 in elucidating Cryptosporidium resistance mechanisms include:

Target Validation: CRISPR/Cas9 can be used to create knockout or knockdown mutants of a gene suspected to be the target of a drug. If modification of the gene results in altered susceptibility to the compound, it validates the gene as the drug's target.

Introduction of Resistance-Conferring Mutations: Once mutations are identified in resistant strains (often through whole-genome sequencing of in vitro selected parasites), CRISPR/Cas9 can be used to introduce these specific mutations into a wild-type, susceptible parasite strain. If the engineered parasites become resistant, it confirms that the specific mutation is responsible for the resistance phenotype.

Gene Overexpression: In some cases, resistance can be conferred by the overexpression of the drug's target or an efflux pump. CRISPR/Cas9 can be used to engineer parasites that overexpress a specific gene to test this hypothesis.

For example, studies on other chemical agents have used CRISPR/Cas9 to successfully identify and validate the molecular targets and resistance mutations in genes encoding enzymes like lysyl-tRNA synthetase and methionyl-tRNA synthetase in Cryptosporidium. These studies have been instrumental in understanding how the parasite develops resistance to novel drug candidates.

Future Directions and Emerging Paradigms in Cryptosporin Chemical Research

Exploration of Novel Chemical Scaffolds and Chemotypes

The identification of new chemical scaffolds is a cornerstone of overcoming the limitations of current treatments and combating potential drug resistance. Phenotypic screening of diverse compound libraries has proven to be a fruitful strategy.

A notable example is the screening of the Medicines for Malaria Venture (MMV) Open Access Malaria Box, which identified three novel chemical series with potent activity against C. parvum:

Quinolin-8-ols : This series demonstrated submicromolar potency. nih.govnih.govmmv.org

Allopurinol-based scaffolds : These also showed significant anti-cryptosporidial activity. nih.govnih.govmmv.org

2,4-diamino-quinazolines : This class of compounds exhibited a wide range of potency. nih.govnih.govmmv.org

These findings underscore the utility of repurposing libraries of compounds with known activity against other pathogens to find starting points for new anti-cryptosporidial drugs. nih.govnih.gov

Furthermore, screening of marine natural product libraries has identified leiodolide A , a macrolide with a unique structure, as a potent inhibitor of Cryptosporidium growth. mdpi.com This discovery provides a novel scaffold for the development of derivatives with potentially improved efficacy. mdpi.com The identification of such diverse chemotypes, from synthetic libraries and natural sources, is critical for populating the drug discovery pipeline with a variety of starting points. nih.govmdpi.com

| Identified Chemical Scaffolds | Source/Library | Key Findings |

| Quinolin-8-ols | MMV Open Access Malaria Box | Submicromolar potency against C. parvum. nih.govnih.gov |

| Allopurinol-based compounds | MMV Open Access Malaria Box | Potent growth inhibitors of C. parvum. nih.govnih.gov |

| 2,4-diamino-quinazolines | MMV Open Access Malaria Box | Wide range of inhibitory activity observed. nih.govnih.gov |

| Leiodolide A | Marine Natural Product Library | Unique macrolide structure with nanomolar activity. mdpi.com |

| Phthalazinone Acetamides | Target-based design | Low nanomolar inhibition of CpIMPDH. brandeis.edu |

| Bicyclic Azetidines | Repurposing (Anti-malarial) | Potent inhibition of C. parvum phenylalanyl-tRNA synthetase. nih.gov |

Multi-Targeted Chemical Approaches for Pathway Inhibition

Given the ability of parasites to develop resistance, strategies that involve targeting multiple metabolic pathways simultaneously are gaining traction. nih.gov This approach can create a more robust therapeutic effect and potentially lower the chances of resistance emergence.

An emerging area of interest is the targeting of Calcium-Dependent Protein Kinases (CDPKs) . These enzymes are vital for various parasite processes like motility and invasion, but are absent in mammalian hosts, making them attractive and specific targets. nih.gov

Another strategy involves targeting enzymes essential for nucleotide biosynthesis. Cryptosporidium relies on inosine-5'-monophosphate dehydrogenase (IMPDH) for the synthesis of guanine (B1146940) nucleotides. researchgate.netplos.org The development of inhibitors that selectively target the parasite's version of this enzyme over the human counterpart is a key research focus. brandeis.eduacs.org Medicinal chemistry efforts have produced nanomolar inhibitors with high selectivity for the C. parvum IMPDH (CpIMPDH). plos.org

Similarly, aminoacyl-tRNA synthetases, such as lysyl-tRNA synthetase (KRS) and phenylalanyl-tRNA synthetase (PheRS) , have been identified as viable drug targets. nih.govfrontiersin.org The repurposing of compounds originally developed to inhibit these enzymes in other parasites like Plasmodium has yielded promising leads against Cryptosporidium. nih.govfrontiersin.org

| Target Pathway/Enzyme | Rationale for Targeting | Example Chemical Approach |

| Calcium-Dependent Protein Kinases (CDPKs) | Essential for parasite development; absent in host. nih.gov | Development of bumped kinase inhibitors. mdpi.com |

| Inosine-5'-monophosphate Dehydrogenase (IMPDH) | Crucial for parasite guanine nucleotide biosynthesis. researchgate.netplos.org | Selective phthalazinone-based inhibitors. brandeis.eduacs.org |

| Aminoacyl-tRNA Synthetases (e.g., KRS, PheRS) | Essential for protein synthesis; validated in other parasites. nih.govfrontiersin.org | Repurposing of bicyclic azetidines and cladosporin (B1252801) analogs. nih.gov |

| Trehalose Synthetic Pathway | Present in the parasite but absent in vertebrate hosts. plos.org | Targeting T6PS-TPase and UGGPase enzymes. plos.org |

Integration of Systems Biology Data for Comprehensive Chemical Biology Insights

The integration of large-scale biological data ('omics') with chemical screening is creating a more holistic understanding of drug action and parasite biology. Systems biology approaches, which combine genomics, proteomics, and metabolomics, can reveal novel drug targets and elucidate mechanisms of action.

For instance, thermal proteome profiling (TPP) has been adapted for Cryptosporidium to identify the molecular targets of small molecules in an unbiased manner. This chemical proteomics approach was successfully used to confirm that a specific lysyl-tRNA synthetase inhibitor indeed binds to its intended target, CpKRS, within the parasite. frontiersin.org

Furthermore, transcriptomic studies (RNA-seq) of parasites treated with differentiation-modulating compounds have provided insights into the molecular pathways governing the parasite's life cycle, such as sexual differentiation. nih.govbiorxiv.org These studies can pinpoint genes and pathways that are dysregulated by a compound, offering clues to its mechanism of action and validating it as a chemical probe. nih.govbiorxiv.org This integration of chemical screening with 'omics' data allows researchers to move beyond simple phenotypic outcomes to a deeper, mechanism-based understanding of chemical interventions.

Development of Chemical Probes for Molecular Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function. The identification of compounds that modulate specific stages of the Cryptosporidium life cycle provides powerful tools for dissecting the parasite's complex biology.

Small molecules that either inhibit or accelerate the parasite's differentiation from the asexual to the sexual stage have been identified. nih.govbiorxiv.org These compounds serve as valuable probes to study the regulatory networks controlling this critical life cycle transition. For example, analysis of gene expression changes following treatment with these probes has implicated an Apetala 2 (AP2) transcription factor in regulating macrogamont (female gamete) differentiation. nih.govbiorxiv.orgresearchgate.net

The repurposing of compound libraries, such as the MMV Open Access Malaria Box, has not only provided potential drug leads but also a collection of chemical probes to explore the basic biological processes of C. parvum and other related parasites. nih.govmmv.orgasm.org These tools are essential for studying this genetically challenging organism where traditional genetic manipulation has been difficult. nih.govnih.gov

Host-Directed Chemical Interventions (Focus on molecular mechanisms, not clinical outcomes)

An alternative to directly targeting the parasite is to modulate host cell pathways that the parasite exploits for its survival and replication. This host-directed therapy (HDT) approach may reduce the likelihood of the parasite developing resistance. biorxiv.orgnih.gov

Cryptosporidium is an intracellular parasite that manipulates the host cell's machinery to create a specialized niche for itself. nih.gov A key early event in infection is the reorganization of the host cell's actin cytoskeleton to form a "pedestal" structure at the site of parasite attachment and invasion. cabidigitallibrary.org Therefore, chemical agents that interfere with host actin dynamics or the signaling cascades that control them could represent a valid therapeutic strategy.

Recent research using arrayed CRISPR-Cas9 screens to knock out every protein-coding human gene has revealed host pathways critical for Cryptosporidium infection. biorxiv.org One significant finding is the role of the host's cholesterol biosynthesis pathway. The study found that the accumulation of the metabolite squalene (B77637) in host cells creates a reducing environment that the parasite can exploit. biorxiv.org This suggests that chemical modulation of host metabolic pathways, such as cholesterol or fatty acid metabolism, could be a viable strategy to inhibit parasite growth. biorxiv.orgnih.gov By altering the intracellular environment of the host, it may be possible to make it inhospitable for the parasite. biorxiv.orgnih.govfrontiersin.org

Q & A

Q. What molecular methods are recommended for detecting Cryptosporidium in environmental or clinical samples, and how do their sensitivities compare?

PCR-RFLP targeting the SSU rRNA gene is a gold standard for species differentiation, offering higher sensitivity (41% detection rate) compared to microscopy (17%) due to its ability to identify low oocyst concentrations . Nested PCR protocols reduce false negatives by amplifying conserved genomic regions, while agarose gel electrophoresis (318 bp band) confirms presence . For water samples, combine filtration, immunomagnetic separation (IMS), and PCR to minimize contamination .

Q. How should researchers design a Cryptosporidium sampling protocol to ensure reproducibility in environmental studies?

- Sample Collection : Use stratified random sampling to account for spatial heterogeneity (e.g., water sources, livestock farms).

- Preservation : Store stool/water samples at 4°C within 2 hours to prevent oocyst degradation.

- Controls : Include positive controls (spiked oocysts) and negative controls (sterile water) in PCR runs to validate results .

Q. What criteria define a rigorous literature review for Cryptosporidium hypothesis development?

Q. How can researchers resolve contradictions between microscopy and molecular data in Cryptosporidium prevalence studies?

Discrepancies often arise from microscopy’s lower sensitivity (e.g., 17% vs. 41% PCR detection ). Validate findings by:

- Conducting parallel analyses using both methods.

- Applying statistical tests (e.g., Chi-square) to assess significance of differences.

- Reporting confidence intervals for prevalence estimates to quantify uncertainty .

Q. What strategies optimize the use of CryptoDB for multi-omics Cryptosporidium research?

CryptoDB integrates genomic, orthology, and isolate data. For efficient mining:

- Use pre-analyzed workflows to compare gene expression across species.

- Leverage the "Orthologs" tool to identify conserved pathways (e.g., host invasion proteins).

- Save search strategies (e.g., "CRISPR-Cas targets") to rerun after database updates (~2-month cycles) .

Q. How can ecological niche modeling (ENM) improve Cryptosporidium outbreak predictions?

ENM tools like Maxent and Bioclim analyze climate and host distribution data to map outbreak risks. Key steps:

- Input georeferenced Cryptosporidium occurrence data.

- Train models using variables (temperature, rainfall, livestock density).

- Validate with AUC-ROC curves; prioritize regions with >0.8 predictive accuracy .

Q. What phylogenetic methods are suitable for tracing Cryptosporidium transmission pathways?

Construct maximum-likelihood trees (MEGA software) using 18S rRNA sequences.

- Align sequences with ClustalW.

- Compute evolutionary distances using Tamura-Nei models.

- Bootstrap analysis (1,000 replicates) to confirm node support .

Q. How should multi-omics data (genomics, proteomics) be integrated to study host-Cryptosporidium interactions?

- Data Integration : Use CryptoDB’s "Genome Browser" to overlay SNP data with RNA-seq profiles.

- Pathway Analysis : Apply KEGG or GO enrichment to identify upregulated host pathways (e.g., immune response).

- Validation : Perform CRISPR-Cas9 knockouts of candidate genes in in vitro models .

Q. What experimental designs validate novel anti-Cryptosporidium compounds in academic settings?

- In Vitro : Screen compounds using HCT-8 cell cultures infected with C. parvum. Measure IC50 via qPCR quantification of parasite load.

- In Vivo : Use neonatal mouse models; administer compounds orally and assess oocyst shedding via fecal PCR.

- Controls : Include nitazoxanide as a positive control and vehicle-only treatments .

How can researchers formulate hypothesis-driven questions for grant proposals on Cryptosporidium?

Apply the PICO framework:

- Population : Immunocompromised patients.

- Intervention : Novel therapeutic targeting Cryptosporidium lactate dehydrogenase.

- Comparison : Standard treatment (nitazoxanide).

- Outcome : Reduction in oocyst shedding (quantified via qPCR).

Ensure hypotheses align with gaps identified at conferences like IGCC 2019 (e.g., drug resistance mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.